molecular formula C14H16N2O5 B14858308 3-(5-(4-Acryloyl-2-oxopiperazin-1-yl)furan-2-yl)propanoic acid

3-(5-(4-Acryloyl-2-oxopiperazin-1-yl)furan-2-yl)propanoic acid

Cat. No.: B14858308
M. Wt: 292.29 g/mol
InChI Key: CRALQARPQRNPQZ-UHFFFAOYSA-N
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Description

5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid is a complex organic compound with a unique structure that includes a furan ring, a piperazine ring, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Addition of the Propenyl Group: The propenyl group can be added through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of 5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound can modulate various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Piperlongumine: A natural product with a similar piperazine ring structure, known for its anticancer properties.

    Pentaerythrityl triacrylate: A compound with a similar propenyl group, used in the production of polymers and coatings.

Uniqueness

5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid is unique due to its combination of a furan ring, a piperazine ring, and a propenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoic acid

InChI

InChI=1S/C14H16N2O5/c1-2-11(17)15-7-8-16(12(18)9-15)13-5-3-10(21-13)4-6-14(19)20/h2-3,5H,1,4,6-9H2,(H,19,20)

InChI Key

CRALQARPQRNPQZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(C(=O)C1)C2=CC=C(O2)CCC(=O)O

Origin of Product

United States

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